CO₂ Absorption Capacity and Regeneration Behavior of N-(2-Aminoethyl)-1,3-propanediamine
In a head-to-head comparative study of CO₂ absorption and desorption across distinct amine structural classes, N-(2-aminoethyl)-1,3-propanediamine (AEPDNH₂) demonstrated CO₂ absorption capacity comparable to 2-(2-aminoethylamino)ethanol (AEE), with both polyamines (containing two or three amino groups) outperforming monoamine and tertiary amine benchmarks including MEA, TEA, and pyridine under identical experimental conditions of 5 wt% aqueous solution and two CO₂ flow rates [1]. The study specifically identified that the presence of multiple amino groups and the non-aromatic aliphatic structure of AEPDNH₂ favor CO₂ absorption kinetics, whereas the regeneration ease follows a different structural dependence favoring tertiary alkanolamines [1].
| Evidence Dimension | CO₂ absorption performance relative ranking |
|---|---|
| Target Compound Data | AEPDNH₂: high absorption capacity, identified as interesting industrial candidate |
| Comparator Or Baseline | MEA, TEA, triethylamine, pyridine, pyrrolidine, AEE, ammonia (all 5 wt% aqueous) |
| Quantified Difference | Polyamines (AEE and AEPDNH₂) > monoamines and tertiary amines in absorption; tertiary alkanolamine > others in regeneration ease |
| Conditions | Aqueous 5 wt% amine solutions; two CO₂ flow rates; desorption by heating; temperature range not explicitly specified but standard laboratory conditions |
Why This Matters
This ranking enables procurement selection based on the specific process trade-off between absorption capacity and regeneration energy cost.
- [1] Bonenfant D, Mimeault M, Hausler R. Determination of the Structural Features of Distinct Amines Important for the Absorption of CO₂ and Regeneration in Aqueous Solution. Ind Eng Chem Res. 2003;42(14):3179-3184. View Source
